8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by a bromine atom at the 8-position and a methyl group at the 7-position of the triazole ring. This compound is notable for its potential biological applications, particularly in medicinal chemistry, where it has been investigated for its anticancer properties.
The compound can be sourced from various chemical suppliers and is identified by the Chemical Abstracts Service number 54230-90-9. It has gained attention in research contexts for its structural properties and biological activities.
8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is classified as a triazole derivative. Triazoles are five-membered heterocycles containing three nitrogen atoms and are widely studied for their pharmacological properties. This specific compound falls under the broader category of pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
The synthetic pathway often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, reactions may be carried out under reflux conditions in polar solvents to facilitate nucleophilic attacks.
The molecular formula of 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is , with a molecular weight of approximately 212.05 g/mol. The structure features:
Key structural data include:
8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be modulated by altering reaction conditions or by introducing different substituents on the aromatic rings.
The mechanism of action for compounds like 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine often involves:
Research has indicated that similar compounds can inhibit c-Met and VEGFR-2 kinases with IC50 values in the nanomolar range, suggesting a high potency against these targets.
The compound's lipophilicity is indicated by its Log P values ranging from approximately 1.58 to 2.27, suggesting moderate lipophilicity which may influence its bioavailability.
8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has potential applications in:
Research continues to explore the full extent of its biological activities and potential therapeutic applications across various fields in medicinal chemistry and pharmacology.
The compound 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is formally named using IUPAC conventions for fused bicyclic heterocycles. The parent scaffold is designated as [1,2,4]triazolo[4,3-a]pyridine, where the triazole ring (positions 1–3) is fused to the pyridine ring (positions 4–8a) at bonds between pyridine-C8a and triazole-N1, and pyridine-C4 and triazole-C3. Numbering prioritizes the pyridine nitrogen (N5) as position 1, with subsequent atoms labeled clockwise. The bromo substituent at position 8 (C8) and the methyl group at position 7 (C7) are listed alphabetically in the prefix. The CAS registry number 1427397-51-0 confirms this specific isomer [3].
Isomeric ambiguity arises from alternative bromo/methyl placements. For example:
Table 1: Isomeric Comparison of Key Triazolopyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine | 1427397-51-0 | C₇H₆BrN₃ | 212.05 |
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine | 1216301-85-7 | C₇H₆BrN₃ | 212.05 |
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 54595855 (PubChem) | C₆H₄BrN₃ | 198.02 |
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine | 1190311-18-2 | C₇H₆BrN₃ | 212.05 |
The 7-methyl and 8-bromo substituents induce steric and electronic effects critical to reactivity. The methyl group at C7 enhances electron density at adjacent C6 and C8 via hyperconjugation, while the bulky bromine at C8 creates steric hindrance for electrophilic attack. This positioning is validated by the SMILES string CC1=C(Br)C2=NN=CN2C=C1, which specifies methyl attachment to C7 and bromine to C8 [3].
Regiochemical outcomes are synthesis-dependent. Cyclocondensation of 5-bromo-2-hydrazinyl-3-methylpyridine with orthoesters favors 7-methyl-8-bromo substitution due to the directing effect of the methyl group. Alternative routes may yield 6-bromo-8-methyl isomers if bromination precedes cyclization [6] [10]. X-ray crystallography of analogues confirms that C7-methylation distorts the bond angle at C7–C8 by 4–7°, altering molecular packing [9].
Electronic Profiles:8-Bromo-7-methyl substitution reduces the π-electron deficiency of the pyridine ring compared to unsubstituted analogues (e.g., 8-bromo derivative, C₆H₄BrN₃ [2]). Methyl hyperconjugation elevates the HOMO energy by ~0.3 eV, enhancing nucleophilic substitution susceptibility at C8 [6].
Synthetic Utility:The bromine at C8 serves as a cross-coupling site for Suzuki-Miyaura reactions. For example, 8-bromo-7-methyl derivatives undergo palladium-catalyzed coupling with boronic acids at yields >80%, whereas 6-bromo-8-methyl isomers exhibit lower yields (60–65%) due to steric shielding by the C8 methyl group [6] [9].
Biological Relevance:
Table 2: Functionalization and Applications of Triazolopyridine Bromo Isomers
Positional Isomer | Key Reaction | Typical Yield | Primary Application |
---|---|---|---|
8-Bromo-7-methyl- | Suzuki coupling | 80–92% | mGluR2 PAMs, anti-inflammatory agents |
6-Bromo-8-methyl- | Buchwald-Hartwig amination | 60–75% | Protein kinase inhibitors |
7-Bromo- (unsubstituted) | SNAr with amines | 40–65% | Intermediate for agrochemicals |
Structural Analogues:
This comparative analysis underscores that minor positional differences profoundly impact reactivity, target selectivity, and therapeutic potential.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8